molecular formula C32H29F6N3O2 B14883972 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B14883972
M. Wt: 601.6 g/mol
InChI Key: HGPQWIFTULUUJF-UIOOFZCWSA-N
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Description

3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a cyclohexyl ring, and a cyclobutene dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Cyclobutene Dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclobutene dione structure.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination Reactions: The amino groups are introduced through amination reactions, often using amines like dibenzylamine and appropriate catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyclobutene dione core, converting it into a more saturated structure.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated cyclobutene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites and modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
  • 3-((3,5-dichlorophenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
  • 3-((3,5-dimethylphenyl)amino)-4-(((1S,2S)-2-(dibenzylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C32H29F6N3O2

Molecular Weight

601.6 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dibenzylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C32H29F6N3O2/c33-31(34,35)22-15-23(32(36,37)38)17-24(16-22)39-27-28(30(43)29(27)42)40-25-13-7-8-14-26(25)41(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26,39-40H,7-8,13-14,18-19H2/t25-,26-/m0/s1

InChI Key

HGPQWIFTULUUJF-UIOOFZCWSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CCC(C(C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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